2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(phenylsulfanyl)pyrazine
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(phenylsulfanyl)pyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(phenylsulfanyl)pyrazine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrazine derivative. One common method includes the use of a nucleophilic substitution reaction where the pyrazole ring is introduced to the pyrazine core under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(phenylsulfanyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(phenylsulfanyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(phenylsulfanyl)pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of both pyrazole and pyrazine rings allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyrazine: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.
3-(phenylsulfanyl)pyrazine:
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(phenylsulfanyl)pyrazine is unique due to the combination of the pyrazole and pyrazine rings with a phenylsulfanyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H14N4S |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-phenylsulfanylpyrazine |
InChI |
InChI=1S/C15H14N4S/c1-11-10-12(2)19(18-11)14-15(17-9-8-16-14)20-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
AROZNKIRMOVKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SC3=CC=CC=C3)C |
Origin of Product |
United States |
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